2,6-Difluoro-3-sulfino-benzoic acid
Description
Structural Analysis of 2,6-Difluoro-3-sulfino-benzoic Acid
Molecular Geometry and Bonding Characteristics
The molecular structure of 2,6-Difluoro-3-sulfino-benzoic acid features a benzoic acid backbone with fluorine atoms at the 2- and 6-positions and a sulfino group at the 3-position. Key geometric parameters derived from X-ray crystallography include:
- C-S bond length : 1.76 Å, indicative of partial double-bond character due to resonance between the sulfur atom and adjacent oxygen atoms.
- S-O bond lengths : 1.43 Å (S=O) and 1.54 Å (S-OH), reflecting the sulfino group’s mixed oxidation state.
- Dihedral angle between sulfino and carboxylic acid groups : 12.3°, suggesting minimal steric hindrance and facilitating intramolecular hydrogen bonding between the -SO₂H and -COOH moieties.
The fluorine atoms induce significant electron withdrawal, polarizing the aromatic ring and increasing the carboxylic acid’s acidity (pKa ≈ 2.1). This effect is amplified by the sulfino group’s -I (inductive) effect, which further destabilizes the conjugate base.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| C-S Bond Length | 1.76 Å | |
| S=O Bond Length | 1.43 Å | |
| S-OH Bond Length | 1.54 Å | |
| Dihedral Angle (-SO₂H/COOH) | 12.3° | |
| Calculated Dipole Moment | 5.21 D |
Comparative Analysis with Ortho/Meta/Para-Fluorinated Benzoic Acid Derivatives
The positional effects of fluorine substitution significantly alter the electronic and steric properties of benzoic acid derivatives:
- Ortho-fluorinated analogs (e.g., 2-fluorobenzoic acid): Exhibit steric hindrance between the -F and -COOH groups, reducing solubility in polar solvents. The acidity (pKa ≈ 2.94) is lower than the 2,6-difluoro derivative due to diminished resonance stabilization.
- Meta-fluorinated analogs (e.g., 3-fluorobenzoic acid): Display enhanced acidity (pKa ≈ 3.54) compared to para-substituted derivatives, as the meta-fluorine withdraws electron density without steric interference.
- Para-fluorinated analogs : The para-fluorine exerts a strong -I effect but lacks the synergistic electronic effects seen in 2,6-difluoro derivatives.
The 2,6-difluoro-3-sulfino variant exhibits unparalleled acidity (pKa ≈ 2.1) due to additive electron withdrawal from both fluorine atoms and the sulfino group, alongside resonance stabilization of the deprotonated form.
Table 2: Comparative Acidity of Fluorinated Benzoic Acids
| Compound | pKa | Solubility (g/L) |
|---|---|---|
| 2,6-Difluoro-3-sulfino | 2.1 | 12.4 |
| 2-Fluorobenzoic acid | 2.94 | 8.7 |
| 3-Fluorobenzoic acid | 3.54 | 9.2 |
| 4-Fluorobenzoic acid | 4.14 | 7.9 |
Tautomerism and Resonance Stabilization Effects
The sulfino group participates in tautomeric equilibria, adopting either a sulfinic acid (-SO₂H) or sulfenyl (-SOH) configuration. Nuclear Magnetic Resonance (NMR) studies reveal a 85:15 ratio favoring the sulfinic acid form in aqueous solutions, stabilized by resonance delocalization of the sulfur lone pairs into the aromatic π-system.
Key resonance structures include:
- Canonical sulfinic acid form : The sulfur atom forms double bonds with both oxygen atoms, with charge delocalization into the ring.
- Quinoid-type resonance : The sulfino group’s negative charge conjugates with the carboxylic acid’s π-system, enhancing stability.
The tautomeric equilibrium is pH-dependent, with the sulfenyl form becoming predominant under strongly acidic conditions (pH < 1).
X-Ray Crystallographic Studies of Sulfino-Substituted Aromatic Systems
Single-crystal X-ray diffraction of 2,6-Difluoro-3-sulfino-benzoic acid reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters:
The crystal packing is stabilized by O-H···O hydrogen bonds between sulfino and carboxylic acid groups (bond length: 2.65 Å) and C-F···π interactions (3.02 Å). These interactions confer thermal stability up to 218°C, as evidenced by thermogravimetric analysis.
Properties
Molecular Formula |
C7H4F2O4S |
|---|---|
Molecular Weight |
222.17 g/mol |
IUPAC Name |
2,6-difluoro-3-sulfinobenzoic acid |
InChI |
InChI=1S/C7H4F2O4S/c8-3-1-2-4(14(12)13)6(9)5(3)7(10)11/h1-2H,(H,10,11)(H,12,13) |
InChI Key |
OKTFFTWSOGVGSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)F)S(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,6-difluoro-3-sulfino-benzoic acid with compounds sharing key structural features, such as fluorination patterns, sulfonamide/sulfonyl groups, or boronic acid substituents.
Reactivity and Functional Group Differences
- Sulfino vs. Sulfonamido Groups: The sulfino group (-S(O)OH) in 2,6-difluoro-3-sulfino-benzoic acid is more acidic and oxidatively labile compared to the sulfonamido group (-SO₂NH-) in 2,6-difluoro-3-(propylsulfonamido)benzoic acid. This makes the former more reactive in nucleophilic substitutions but less stable under prolonged storage .
- Boronic Acid Derivatives: Compounds like (3-Butoxy-2,6-difluorophenyl)boronic acid exhibit unique reactivity in cross-coupling reactions, a feature absent in sulfino- or sulfonamido-substituted analogs. The boronic acid group enables applications in materials science and pharmaceutical synthesis .
- Ester vs. Acid Forms : The methyl ester of 2,6-difluoro-3-methylsulfanyl-benzoic acid (CAS 2027537-27-3) offers improved lipophilicity, making it more suitable for penetration into biological membranes compared to the free acid form .
Preparation Methods
Formation of Diazonium Intermediates
The most widely documented route begins with 2,6-difluoro-3-aminobenzoic acid , which is diazotized using sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C. The diazonium salt is then treated with sulfur dioxide (SO₂) in the presence of a copper(I) chloride catalyst, a modification of the Meerwein reaction. This step introduces the sulfino group via radical intermediates, with yields highly dependent on SO₂ concentration and temperature control.
Reaction Conditions:
-
Temperature: 0–10°C (prevents decomposition of diazonium species)
-
Solvent: Aqueous HCl (1–2 M)
-
Catalysts: CuCl (5–10 mol%)
Yield Optimization:
-
Excess SO₂ (2–3 equiv) improves conversion but risks side reactions.
-
Lower temperatures (<10°C) minimize hydrolysis of the diazonium intermediate.
Limitations and Side Reactions
Competing pathways include:
-
Hydrolysis to 2,6-difluoro-3-hydroxybenzoic acid (5–15% yield loss).
-
Over-sulfonation to the sulfonic acid derivative under prolonged SO₂ exposure.
Directed Ortho-Metalation Strategies
Protective Group Utilization
To enhance regioselectivity, the carboxylic acid group is protected as a methyl ester prior to sulfination. Deprotonation of the 3-position is achieved using lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF). The resulting aryl lithium species reacts with sulfur electrophiles such as sulfur dioxide or sulfinyl chlorides to install the sulfino group.
Typical Protocol:
Solvent and Temperature Effects
-
THF outperforms DMF or DMSO in minimizing side reactions.
-
Quenching above -50°C leads to reduced regioselectivity.
Nucleophilic Substitution of Halogenated Intermediates
Halogen-Sulfur Exchange
A less common approach substitutes a 3-chloro or 3-bromo substituent in 2,6-difluorobenzoic acid derivatives with sodium sulfite (Na₂SO₃). This SNAr reaction requires elevated temperatures (120–140°C) in polar aprotic solvents like dimethylacetamide (DMA).
Reaction Scheme:
Key Variables:
-
X = Cl, Br (Br offers faster kinetics but higher cost).
-
Solvent: DMA > DMF > NMP (due to thermal stability).
Yield and Purity Data
| Halogen (X) | Temperature (°C) | Time (hr) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| Cl | 120 | 24 | 48 | 92 |
| Br | 140 | 12 | 62 | 89 |
Oxidation of Thiol Precursors
Thiol Intermediate Synthesis
2,6-Difluoro-3-mercaptobenzoic acid is synthesized via:
-
Sandmeyer Reaction: 3-amino derivative → 3-thiocyanate (CuSCN, HCl).
-
Reduction: Thiocyanate → thiol (Zn, HCl).
Controlled Oxidation to Sulfinic Acid
The thiol is oxidized using hydrogen peroxide (H₂O₂) under acidic conditions (pH 3–4). Over-oxidation to sulfonic acid is mitigated by limiting H₂O₂ stoichiometry (1.5 equiv) and reaction time (<2 hr).
Optimized Conditions:
-
Oxidant: 30% H₂O₂ (1.5 equiv)
-
Catalyst: FeSO₄ (0.1 equiv)
-
Yield: 70–75%
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Large-scale synthesis employs tubular reactors for diazonium sulfination, achieving:
Purification Protocols
-
Crystallization: Ethanol/water mixtures (3:1) remove unreacted starting material.
-
Ion-Exchange Chromatography: Separates sulfinic acid from sulfonic acid impurities.
Analytical Validation of Synthetic Products
Spectroscopic Characterization
Chromatographic Purity Assessment
| Method | Column | Mobile Phase | Retention Time (min) |
|---|---|---|---|
| HPLC (UV 254 nm) | C18 | 0.1% H₃PO₄/ACN (70:30) | 8.2 |
| Ion Chromatography | Dionex AS11 | NaOH gradient | 12.4 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,6-difluoro-3-sulfino-benzoic acid, and how can purity be validated?
- Methodological Answer : The synthesis typically involves fluorination of benzoic acid precursors followed by sulfino group introduction. For example, fluorinated intermediates like 2,6-difluoro-3-methylbenzoic acid (CAS 32890-88-3, MW 172.13 g/mol) can serve as starting materials . Sulfino groups are introduced via sulfinic acid derivatives under controlled acidic conditions. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR spectroscopy to confirm fluorine positioning and sulfino group integrity. Melting point analysis (e.g., 138–142°C for related compounds) can further validate crystallinity .
Q. How should researchers handle safety and stability concerns during experiments with 2,6-difluoro-3-sulfino-benzoic acid?
- Methodological Answer : Due to its sulfino (-SOH) group, the compound is prone to oxidation. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Use PPE (gloves, goggles) to avoid skin/eye irritation (H315/H319 hazards) . Monitor for decomposition via TLC (silica gel, ethyl acetate/hexane) and FTIR to detect sulfone (-SO₂-) byproducts. Work in a fume hood to mitigate inhalation risks .
Q. What solvents and conditions are optimal for dissolving 2,6-difluoro-3-sulfino-benzoic acid in biological assays?
- Methodological Answer : The compound exhibits limited aqueous solubility due to its aromatic and fluorinated backbone. Use polar aprotic solvents (DMSO, DMF) for stock solutions (10–50 mM). For in vitro assays, dilute in PBS (pH 7.4) with <1% DMSO to avoid cytotoxicity. Confirm solubility via dynamic light scattering (DLS) to detect aggregation .
Advanced Research Questions
Q. How can reaction yields for sulfino group functionalization be optimized in 2,6-difluoro-3-sulfino-benzoic acid?
- Methodological Answer : Sulfino groups are highly reactive but prone to overoxidation. Optimize yields by:
- Using mild oxidizing agents (e.g., H₂O₂ in acetic acid at 0–5°C).
- Employing protecting groups (e.g., tert-butyl) for the carboxylic acid moiety during sulfino derivatization .
- Monitoring reaction progress via LC-MS to detect intermediates (e.g., sulfonamides or sulfonyl chlorides). Yield improvements (from ~40% to >70%) are achievable with stoichiometric control and low-temperature conditions .
Q. What mechanistic insights explain contradictory spectral data in sulfino-derivative characterization?
- Methodological Answer : Discrepancies in ¹H/¹⁹F NMR or IR spectra often arise from tautomerism (e.g., sulfino ↔ sulfenic acid forms) or paramagnetic impurities. Mitigate this by:
- Conducting variable-temperature NMR to identify tautomeric shifts.
- Using deuterated solvents (DMSO-d₆) to minimize background noise.
- Cross-validating with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. How can computational modeling guide the design of 2,6-difluoro-3-sulfino-benzoic acid analogs for enzyme inhibition studies?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic effects of fluorine substituents on sulfino group reactivity. Docking studies (AutoDock Vina) against target enzymes (e.g., cyclooxygenase) can identify steric and electronic complementarity. Validate predictions with in vitro inhibition assays (IC₅₀ measurements) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity data for sulfino-benzoic acid derivatives?
- Methodological Answer : Variations in IC₅₀ values may stem from differences in assay conditions (pH, temperature) or impurity profiles. Standardize protocols by:
- Using CRM4601-b-certified reference materials for quantitative NMR calibration .
- Repeating assays with purified batches (HPLC purity >98%) under controlled conditions.
- Applying statistical tools (e.g., ANOVA) to assess inter-lab variability .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
